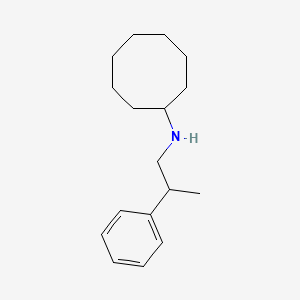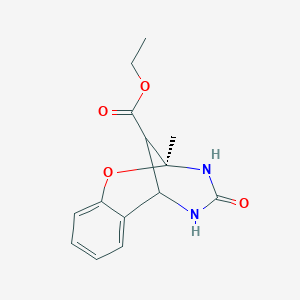![molecular formula C28H24N2O4S2 B12485229 2-(benzylsulfanyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B12485229.png)
2-(benzylsulfanyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylsulfanyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes benzylsulfanyl and phenylethylsulfamoyl groups attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including nucleophilic aromatic substitution and amide bond formation. One common method involves the reaction of benzyl mercaptan with 4-nitrobenzoyl chloride to form 2-(benzylsulfanyl)-4-nitrobenzamide. This intermediate is then reacted with 2-oxo-2-phenylethylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(benzylsulfanyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro intermediates results in amines.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Industry: The compound’s unique chemical properties can be leveraged in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(benzylsulfanyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2-(benzylsulfanyl)-4-nitro-N-(2-oxo-2-phenylethyl)benzamide: Shares similar structural features but with a nitro group instead of a sulfamoyl group.
2-Oxo-2-phenylethyl (benzoylsulfanyl)acetate: Contains a benzoylsulfanyl group and an oxo-phenylethyl moiety.
Uniqueness
2-(benzylsulfanyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}benzamide is unique due to its combination of benzylsulfanyl and phenylethylsulfamoyl groups, which confer distinct chemical and biological properties. Its ability to inhibit quorum sensing and exhibit antioxidant activity sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C28H24N2O4S2 |
|---|---|
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
2-benzylsulfanyl-N-[4-(phenacylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C28H24N2O4S2/c31-26(22-11-5-2-6-12-22)19-29-36(33,34)24-17-15-23(16-18-24)30-28(32)25-13-7-8-14-27(25)35-20-21-9-3-1-4-10-21/h1-18,29H,19-20H2,(H,30,32) |
Clave InChI |
XDSOXQSYQFYORY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)S(=O)(=O)NCC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-[4-oxo-3-(thiophen-2-yl)-4H-thiochromen-2-yl]benzamide](/img/structure/B12485147.png)
![1-(1,3-benzodioxol-5-yl)-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]methanamine](/img/structure/B12485148.png)

![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B12485162.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B12485163.png)
![6-amino-2-[(2,4-dichlorobenzyl)sulfanyl]-5-phenylpyrimidin-4(1H)-one](/img/structure/B12485171.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B12485180.png)
![Ethyl 5-[(2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12485186.png)

![2-{[N-(dimethylsulfamoyl)-N-phenylglycyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B12485205.png)
![7,8-Dimethyl-4,6-diphenyl-5,7-dihydropyrrolo[3,4-d][1,2]diazepine-1-thiol](/img/structure/B12485219.png)


